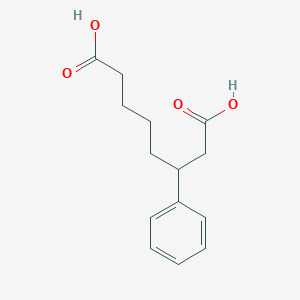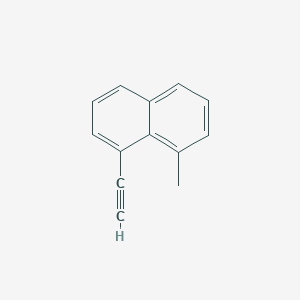
1-Ethynyl-8-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-8-methylnaphthalene is an organic compound with the molecular formula C13H10 It is a derivative of naphthalene, characterized by the presence of an ethynyl group (-C≡CH) at the first position and a methyl group (-CH3) at the eighth position on the naphthalene ring
Preparation Methods
1-Ethynyl-8-methylnaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-acetonaphthone with a suitable reagent to introduce the ethynyl group . Another method involves the use of 1-naphthyl-2-trimethylsilylacetylene as a precursor . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-8-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-8-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-Ethynyl-8-methylnaphthalene exerts its effects involves its interaction with molecular targets, such as enzymes. For example, it acts as a selective inhibitor of cytochrome P450 1B1, affecting the enzyme’s activity and altering metabolic pathways . The ethynyl group plays a crucial role in this inhibition by binding to the active site of the enzyme.
Comparison with Similar Compounds
1-Ethynyl-8-methylnaphthalene can be compared with other similar compounds, such as:
1-Methylnaphthalene: Lacks the ethynyl group and has different chemical properties and reactivity.
1-Ethynylnaphthalene: Similar structure but without the methyl group, leading to differences in its chemical behavior and applications.
The presence of both the ethynyl and methyl groups in this compound makes it unique, providing distinct reactivity and potential for diverse applications.
Properties
CAS No. |
65265-94-3 |
|---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethynyl-8-methylnaphthalene |
InChI |
InChI=1S/C13H10/c1-3-11-7-5-9-12-8-4-6-10(2)13(11)12/h1,4-9H,2H3 |
InChI Key |
LYPBSDMOXFSEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


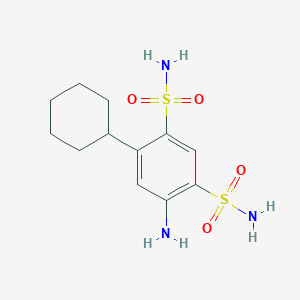
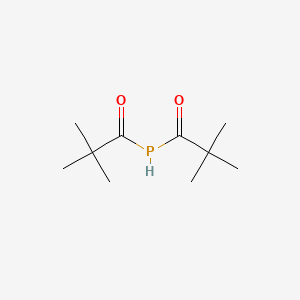
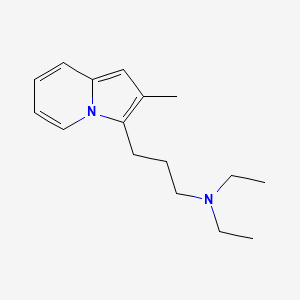
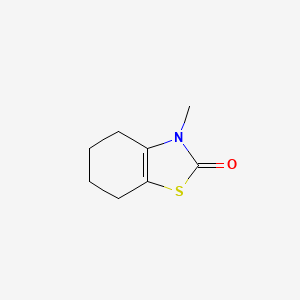
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
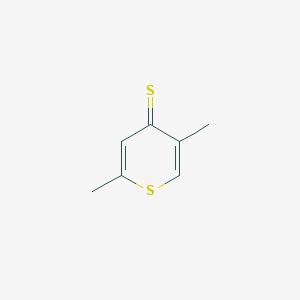
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
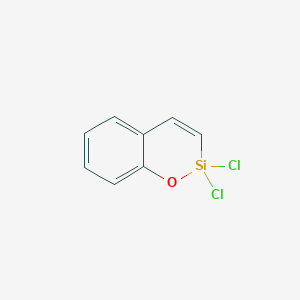
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
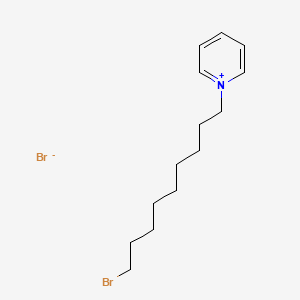
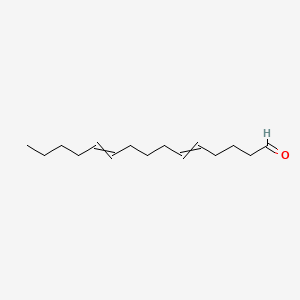
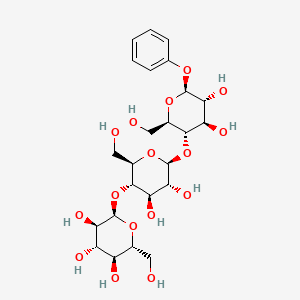
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
